molecular formula C28H28 B14422632 Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- CAS No. 80484-71-5

Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)-

Cat. No.: B14422632
CAS No.: 80484-71-5
M. Wt: 364.5 g/mol
InChI Key: JLSGVLRRLWPCNA-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. This compound is formed through the incomplete combustion of organic matter at high temperatures. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- typically involves the alkylation of benzo(a)pyrene. This process can be achieved through Friedel-Crafts alkylation, where benzo(a)pyrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

the general approach would involve large-scale Friedel-Crafts alkylation, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound in studies related to:

Mechanism of Action

The carcinogenicity of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates such as diol epoxides. These intermediates can intercalate into DNA and form covalent adducts with nucleophilic bases, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) also plays a role in mediating some of the biological effects of this compound .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    Dibenzopyrenes: Similar polycyclic aromatic hydrocarbons with additional fused rings.

    Cyclopentapyrenes: Compounds with a cyclopenta-fused ring structure.

    Naphthopyrenes: Compounds with naphthalene fused to pyrene.

Uniqueness

Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. These bulky substituents can affect the compound’s ability to interact with enzymes and DNA, potentially altering its carcinogenic potential compared to its parent compound .

Properties

CAS No.

80484-71-5

Molecular Formula

C28H28

Molecular Weight

364.5 g/mol

IUPAC Name

2,9-ditert-butylbenzo[a]pyrene

InChI

InChI=1S/C28H28/c1-27(2,3)21-11-9-17-13-18-7-8-19-14-22(28(4,5)6)15-20-10-12-23(24(17)16-21)26(18)25(19)20/h7-16H,1-6H3

InChI Key

JLSGVLRRLWPCNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C=CC4=C5C3=C(C=CC5=CC(=C4)C(C)(C)C)C=C2C=C1

Origin of Product

United States

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